molecular formula C7H12N2S B1375116 Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 1225627-25-7

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B1375116
CAS No.: 1225627-25-7
M. Wt: 156.25 g/mol
InChI Key: DXYQLJDVBNCPNW-UHFFFAOYSA-N
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Description

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is an organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Scientific Research Applications

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:

Safety and Hazards

The safety information for Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine are not mentioned in the retrieved information, thiazole derivatives have been the focus of medicinal chemists to develop novel therapeutic agents for a variety of pathological conditions . This suggests that this compound could potentially be explored for similar applications.

Biochemical Analysis

Biochemical Properties

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent . The nature of these interactions often involves binding to the active sites of enzymes or altering protein conformation, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and energy production . These effects highlight the compound’s potential in therapeutic applications, particularly in conditions involving inflammation and metabolic dysregulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby influencing their activity. For instance, the compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain receptors, leading to downstream signaling events that modulate gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations may lead to cellular toxicity, while lower concentrations may have beneficial effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating metabolic activity . At higher doses, it may cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to altered energy production and storage . These interactions are crucial for understanding the compound’s effects on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. Additionally, the compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific ethylamine substitution, which can enhance its solubility and biological activity compared to other thiazole derivatives. This substitution allows for more versatile applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-ethyl-2-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-2-8-4-3-7-9-5-6-10-7/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYQLJDVBNCPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.